6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
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Overview
Description
6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a synthetic organic compound belonging to the class of heterocyclic compounds This compound is characterized by the presence of a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one may also interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have shown antiproliferative activity against various cancer cell lines . Therefore, it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring system.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to introduce fluorine atoms at the desired positions.
Reduction and functional group modifications: The final steps may involve reduction reactions using reagents like sodium borohydride or lithium aluminum hydride, followed by functional group modifications to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
- 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
- 2,3,4,5-Tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Uniqueness
6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is unique due to the presence of two fluorine atoms at specific positions in the naphthyridine ring system. This dual fluorination enhances its chemical stability, biological activity, and binding affinity to molecular targets compared to similar compounds with fewer or no fluorine atoms.
Properties
IUPAC Name |
6,9-difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c13-7-1-2-8(14)11-10(7)12(17)6-5-15-4-3-9(6)16-11/h1-2,15H,3-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZGUGVKUQBHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C=CC(=C3C2=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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